molecular formula C16H19N3O2 B8580957 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide

Cat. No.: B8580957
M. Wt: 285.34 g/mol
InChI Key: VVXNKQVAWUDICR-UHFFFAOYSA-N
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Description

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a nicotinamide moiety linked to a phenoxy group substituted with an amino-methyl-propyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide typically involves multiple steps. One common method includes the coupling of 4-(2-amino-2-methylpropyl)phenol with nicotinic acid derivatives under specific reaction conditions. The reaction often requires the use of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of dry dichloromethane (DCM) and lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds.

Scientific Research Applications

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nicotinamide moiety with a substituted phenoxy group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-16(2,18)9-11-3-6-13(7-4-11)21-14-8-5-12(10-19-14)15(17)20/h3-8,10H,9,18H2,1-2H3,(H2,17,20)

InChI Key

VVXNKQVAWUDICR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(2-amino-2-methylpropyl)phenol acetic acid salt (45.06 g, 200 mmol), powdered K2CO3 (69.1 g, 500 mmol), 6-chloronicotinamide (31.32 g, 200 mmol), DMAC (622 mL) and iso-octane (70 mL) was slowly heated to reflux at 140° C. A water trap filled with iso-octane was used to collect water formed in the reaction, and reflux was maintained for 5.5 h. The mixture was allowed to cool to room temperature, and the solids were filtered and washed with EtOAc. The filtrate was concentrated in vacuo to 88.6 g of solid which was dissolved in EtOAc (500 mL). To this solution was added water (800 mL), 1N HCl (200 mL) and MeOH (50 mL). The pH of this mixture was adjusted to 7.2 with con. HCl, and the aqueous layer was separated and washed with methyl t-butyl ether (500 mL). The product was crystallized by addition of 10N NaOH (20 mL) which raised the pH to 11. This pH was maintained by addition of 10N NaOH as needed during the course of the crystallization (90 min). The product was filtered, washed with water and dried in vacuo at 45° C. to 53.11 g (93%) of white solid which was >98% pure by HPLC analysis: 1H NMR (300 MHz, DMSO-d6) NMR was consistent with the desired product.
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622 mL
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70 mL
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